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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the

heterocyclic compound 7-methyl-5-nitro-1H-indole (CAS No. 10553-08-9). Designed for

researchers, medicinal chemists, and professionals in drug development, this document

synthesizes predicted and analogous experimental data to offer a detailed characterization

using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is

explained, providing a robust framework for the identification and characterization of this and

related nitroindole scaffolds. While direct experimental spectra for this specific molecule are not

widely published, this guide leverages high-quality data from close structural analogs and

established spectroscopic principles to provide a reliable and scientifically-grounded

interpretation.

Introduction and Molecular Structure
7-methyl-5-nitro-1H-indole is a substituted indole, a core scaffold in numerous biologically

active compounds and pharmaceutical agents. The introduction of a nitro group at the C5

position and a methyl group at the C7 position significantly influences the molecule's electronic
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properties, reactivity, and spectroscopic signature. Understanding this signature is paramount

for synthesis confirmation, purity assessment, and further structural modifications.

The analytical challenge lies in the precise assignment of signals, which can be complicated by

the interplay of the electron-donating indole nitrogen and methyl group with the strongly

electron-withdrawing nitro group. This guide aims to deconstruct these influences within each

spectroscopic technique.

Caption: Molecular structure of 7-methyl-5-nitro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and

chemical environment of atoms in a molecule. The analysis below is based on established

substituent effects on the indole ring and is strongly supported by published experimental data

for the closely related isomer, 3-methyl-5-nitro-1H-indole.[1]

¹H NMR Spectroscopy
Experimental Protocol (Typical): A sample of 7-methyl-5-nitro-1H-indole (~5-10 mg) is

dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆) (~0.6 mL). The spectrum is recorded on a 400 MHz or higher field NMR

spectrometer at room temperature. Tetramethylsilane (TMS) is used as an internal standard

(0.00 ppm).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale &
Insights

NH-1 ~11.8 Broad Singlet -

The indole N-H

proton is acidic

and often

appears as a

broad singlet at a

very downfield

chemical shift,

especially in

DMSO-d₆ due to

hydrogen

bonding with the

solvent.

H-2 ~7.6 Triplet (or dd) J ≈ 2.5-3.0 Hz

This proton is

adjacent to the

nitrogen and

shows a small

coupling to H-3

and the N-H

proton (if not fully

decoupled by

exchange). Its

chemical shift is

moderately

downfield.

H-3 ~6.8 Triplet (or dd) J ≈ 2.5-3.0 Hz

Coupled to H-2.

This position is

generally more

shielded than C2

in the indole ring.

H-4 ~8.4 Singlet (or d) J ≈ 1.5 Hz This proton is

deshielded by

the peri effect of
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the nitro group at

C5. It will appear

as a sharp

singlet or a

narrow doublet

due to a small

meta-coupling to

H-6.

H-6 ~8.0 Singlet (or d) J ≈ 1.5 Hz

This proton is

ortho to the

electron-

withdrawing nitro

group, causing a

significant

downfield shift. It

will appear as a

sharp singlet or a

narrow doublet

due to meta-

coupling to H-4.

CH₃-7 ~2.6 Singlet -

The methyl

protons appear

as a

characteristic

singlet in the

aliphatic region.

The proximity to

the indole ring

results in a

slightly downfield

shift compared to

a typical alkyl

methyl group.

Causality and Interpretation: The strong electron-withdrawing nature of the nitro group at C5

dominates the electronic landscape of the benzene portion of the indole. This causes
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significant deshielding (downfield shifts) of the protons at the ortho (H-6) and para (H-4)

positions. The methyl group at C7 is an electron-donating group, but its effect is localized and

less pronounced than that of the nitro group. The pyrrole ring protons (H-2, H-3) are less

affected by the C5 substituent and exhibit chemical shifts more typical of the indole core.

¹³C NMR Spectroscopy
Experimental Protocol (Typical): The same sample prepared for ¹H NMR analysis is used. A

proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (or higher) spectrometer,

operating at a corresponding frequency of ~100 MHz for carbon.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale & Insights

C2 ~126

The C2 carbon is adjacent to

the nitrogen, resulting in a

downfield shift.

C3 ~103

C3 is typically the most

shielded carbon in the indole

pyrrole ring.

C3a ~129

This is a quaternary carbon at

the ring junction, influenced by

both rings.

C4 ~117

The C4 carbon is shielded by

the adjacent C3a but

deshielded by the nitro group.

C5 ~142

Directly attached to the nitro

group, this carbon is strongly

deshielded and appears

significantly downfield.

C6 ~116

The C6 carbon is ortho to the

nitro group, leading to some

deshielding.

C7 ~123
This carbon is attached to the

methyl group.

C7a ~138

This quaternary carbon is

adjacent to the nitrogen and

part of the aromatic system,

placing it far downfield.

CH₃ ~17
The methyl carbon appears in

the typical aliphatic region.

Expertise in Interpretation: The assignment of quaternary carbons (C3a, C5, C7, C7a) should

be confirmed using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which
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reveals 2- and 3-bond correlations between protons and carbons. For instance, the methyl

protons (~2.6 ppm) would show HMBC correlations to C7, C6, and C7a, definitively confirming

their assignments.

Infrared (IR) Spectroscopy
Experimental Protocol (Typical): The IR spectrum is typically recorded using a Fourier

Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is analyzed using

an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is

recorded over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3400 Medium, Sharp N-H Stretch Indole N-H

3100-3000 Medium-Weak C-H Stretch Aromatic C-H

2950-2850 Weak C-H Stretch Methyl C-H

~1620 Medium C=C Stretch Aromatic Ring

~1520 & ~1340 Strong, Sharp

Asymmetric &

Symmetric N-O

Stretch

Nitro Group (NO₂)

Trustworthiness of Assignments: The two strong, sharp peaks around 1520 cm⁻¹ and 1340

cm⁻¹ are the most definitive signals for this molecule in an IR spectrum.[2] These correspond to

the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group,

respectively. Their presence provides very strong evidence for the successful nitration of the

indole ring. The sharp N-H stretch around 3400 cm⁻¹ confirms the presence of the indole N-H

and indicates it is not involved in strong intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS)
Experimental Protocol (Typical): Mass spectra can be obtained using various ionization

techniques. Electron Ionization (EI) is common for providing detailed fragmentation patterns,
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while Electrospray Ionization (ESI) is a softer technique useful for accurately determining the

molecular weight via protonated ([M+H]⁺) or other adduct ions. High-Resolution Mass

Spectrometry (HRMS) is employed to confirm the elemental composition.

Predicted Mass Spectrometry Data:

m/z Ion Rationale & Insights

176 [M]⁺

The molecular ion peak. Its

presence and intensity depend

on the ionization method. The

molecular formula is

C₉H₈N₂O₂.

177 [M+H]⁺

The protonated molecular ion,

typically the base peak in ESI-

MS (positive mode). Predicted

accurate mass: 177.0659.[3]

130 [M-NO₂]⁺

Loss of the nitro group (46 Da)

is a very common and

characteristic fragmentation

pathway for nitroaromatic

compounds.

115 [M-NO₂-CH₃]⁺

Subsequent loss of the methyl

radical (15 Da) from the [M-

NO₂]⁺ fragment.

Fragmentation Workflow: The fragmentation of 7-methyl-5-nitro-1H-indole under electron

impact is expected to follow a logical pathway dictated by the stability of the resulting

fragments. The initial and most favorable fragmentation is the cleavage of the C-N bond to lose

the nitro group.
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[M]⁺˙
m/z = 176

[M-NO₂]⁺
m/z = 130

- NO₂ (46 Da)

[M-NO₂-CH₃]⁺
m/z = 115

- CH₃ (15 Da)

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway for 7-methyl-5-nitro-1H-indole in EI-MS.

Conclusion
This guide provides a multi-faceted spectroscopic characterization of 7-methyl-5-nitro-1H-
indole. By integrating data from analogous compounds with foundational spectroscopic

principles, we have established a detailed and reliable spectral profile. The key identifying

features are the distinct pattern of aromatic protons in ¹H NMR, the heavily deshielded C5

carbon in ¹³C NMR, the strong and characteristic N-O stretching bands in the IR spectrum, and

the predictable loss of the nitro group in mass spectrometry. This comprehensive guide serves

as an authoritative reference for scientists working with this important class of heterocyclic

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone
Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

3. PubChemLite - 7-methyl-5-nitro-1h-indole (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 7-methyl-5-nitro-
1H-indole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3045357#spectroscopic-data-nmr-ir-ms-of-7-methyl-
5-nitro-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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